molecular formula C8H14O3 B1581882 2-Oxooctanoic acid CAS No. 328-51-8

2-Oxooctanoic acid

Cat. No. B1581882
CAS RN: 328-51-8
M. Wt: 158.19 g/mol
InChI Key: GPPUPQFYDYLTIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxooctanoic acid, also known as α-Ketooctanoic acid or 2-Oxocaprylic acid, is an organic compound with the linear formula CH3(CH2)5COCOOH . It has a molecular weight of 158.19 .


Molecular Structure Analysis

The molecular structure of 2-Oxooctanoic acid can be represented by the SMILES string CCCCCCC(=O)C(O)=O . This indicates that the molecule consists of a long hydrocarbon chain with a carbonyl group and a carboxyl group at one end.


Physical And Chemical Properties Analysis

2-Oxooctanoic acid appears as flakes and has a boiling point of 82 °C/0.05 mmHg and a melting point of 33-36 °C . It should be stored at a temperature between 2-8°C .

Scientific Research Applications

Photoinitiated Synthesis of Self-Assembled Vesicles

2-Oxooctanoic acid plays a crucial role in the photoinitiated synthesis of self-assembled vesicles. The photochemical reaction of 2-oxooctanoic acid in water leads to the formation of a double-tailed surfactant, which spontaneously assembles into vesicles. These vesicles have been characterized using various techniques and show stability in different conditions, contributing to the understanding of membrane evolution and prebiotic synthesis of membrane components (Griffith et al., 2014).

White Biotechnology for Green Chemistry

In the realm of "White Biotechnology," 2-oxooctanoic acid is identified as a novel building block for chemical syntheses. It is used in fermentative processes to produce functionalized compounds, which are difficult to synthesize chemically. These biotechnologically produced acids, including 2-oxooctanoic acid, are valuable for creating a variety of chemical products, supporting the development of sustainable and environmentally friendly chemical processes (Stottmeister et al., 2005).

Aqueous Photochemistry of 2-Oxooctanoic Acid

The aqueous photochemistry of 2-oxooctanoic acid has been studied in relation to its atmospheric relevance. This research focuses on how changes in the initial solution composition affect the photochemical pathways of 2-oxooctanoic acid, including the impacts on photolysis under various pH conditions and the prediction of photoproduct shifts (Rapf et al., 2017).

Biocatalytic Oxidative Cascade for α-Ketoacids Conversion

An innovative biocatalytic oxidative cascade has been developed for converting saturated fatty acids into α-ketoacids, like 2-oxooctanoic acid. This process utilizes P450 monooxygenase and α-hydroxyacid oxidase(s) for internal recycling of the oxidant H2O2, demonstrating an efficient method for the bioconversion of fatty acids under mild conditions (Gandomkar et al., 2017).

Microbiologically Produced Carboxylic Acids in Organic Synthesis

2-Oxooctanoic acid, among other oxo- and hydroxy-carboxylic acids, has been highlighted for its role in organic synthesis. Produced microbiologically under "green" conditions, these acids serve as new building blocks in various chemical syntheses, such as hydrophilic triazines and spiro-connected heterocycles (Aurich et al., 2012).

Safety And Hazards

2-Oxooctanoic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes .

properties

IUPAC Name

2-oxooctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-2-3-4-5-6-7(9)8(10)11/h2-6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPPUPQFYDYLTIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90186468
Record name 2-Oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90186468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Alpha-Ketooctanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013211
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2-Oxooctanoic acid

CAS RN

328-51-8
Record name 2-Oxooctanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=328-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxooctanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000328518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Oxooctanoic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=950
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90186468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-oxooctanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.757
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-OXOOCTANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8C9DFX8ABB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Alpha-Ketooctanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013211
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Oxooctanoic acid
Reactant of Route 2
2-Oxooctanoic acid
Reactant of Route 3
2-Oxooctanoic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-Oxooctanoic acid
Reactant of Route 5
2-Oxooctanoic acid
Reactant of Route 6
2-Oxooctanoic acid

Citations

For This Compound
97
Citations
TP Healy, MJW Copland, A Cork… - Medical and …, 2002 - Wiley Online Library
A wind tunnel bioassay and video system were used to observe Anopheles gambiae Giles sensu stricto (Diptera: Culicidae) landing on glass cylinders, heated to human skin …
K Kappes, BN Frandsen, V Vaida - Physical Chemistry Chemical …, 2022 - pubs.rsc.org
Alpha-keto acids are environmentally and biologically relevant species whose chemistry has been shown to be influenced by their local environment. Vibrational spectroscopy provides …
Number of citations: 6 pubs.rsc.org
SA Almahboub, T Narancic, M Devocelle… - Applied microbiology …, 2018 - Springer
… have tested the production of 2-aminooctanoic acid (2-AOA) using the purified CV_TA as a biocatalyst, (S)-(-)1-phenylethylamine (1-PEA) as an amino donor and 2-oxooctanoic acid (2-…
Number of citations: 12 link.springer.com
EC Griffith, RJ Rapf, RK Shoemaker… - Journal of the …, 2014 - ACS Publications
… The aqueous photochemistry of 2-oxooctanoic acid (a single-tailed surfactant) results in the … The single-tailed surfactant utilized, 2-oxooctanoic acid (2-OOA, an 8-carbon oxo-acid), is a …
Number of citations: 55 pubs.acs.org
MR Dooley - 2017 - scholar.colorado.edu
… The sunlightinitiated reactions of two α-keto acids, pyruvic acid and 2-oxooctanoic acid, … for pyruvic acid and 2.49 ± 0.04 for 2-oxooctanoic acid. The photolysis was conducted using a …
Number of citations: 2 scholar.colorado.edu
RJ Rapf, MR Dooley, K Kappes… - The Journal of …, 2017 - ACS Publications
… In addition to pyruvic acid, keto acids with longer alkyl chains, such as 2-oxooctanoic acid (… α-keto acids, pyruvic acid and 2-oxooctanoic acid, under high pH conditions, which allows for …
Number of citations: 56 pubs.acs.org
C Gong, Y Zhao, D Zhang, J Wang, C Mu… - Journal of the …, 2021 - ACS Publications
… methodology that is capable of selectively sampling amphiphilic molecules that reside at the air–water interface, we show that the acid-mediated photochemistry of 2-oxooctanoic acid …
Number of citations: 1 pubs.acs.org
S Gandomkar, A Dennig, A Dordic… - Angewandte Chemie …, 2018 - Wiley Online Library
… Octanoic acid was converted under mild conditions in aqueous buffer to 2-oxooctanoic acid in a simultaneous one-pot two-step cascade in up to >99 % conversion without accumulation …
Number of citations: 39 onlinelibrary.wiley.com
RJ Rapf, RJ Perkins, MR Dooley, JA Kroll… - ACS central …, 2018 - ACS Publications
… Here, we demonstrate this capability through the reaction of two α-keto acids, pyruvic acid and 2-oxooctanoic acid, with a series of fatty acids and fatty alcohols. We show for five …
Number of citations: 35 pubs.acs.org
S Gandomkar, M Hall - Enzyme Engineering: Methods and Protocols, 2022 - Springer
… This setup could be applied to the conversion of a range of fatty acids (C6:0 to C10:0) and was scaled up to allow the production of 2-oxooctanoic acid in 91% isolated yield. …
Number of citations: 2 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.